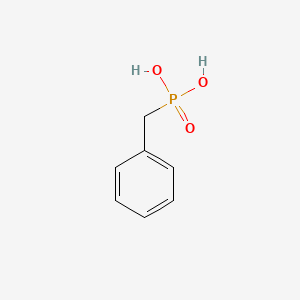

Ácido bencilfosfónico

Descripción general

Descripción

El ácido bencilfosfónico, también conocido como ácido fenilmetilfosfónico, es un compuesto orgánico con la fórmula química C7H9O3P. Se caracteriza por la presencia de un grupo bencilo unido a una parte de ácido fosfónico. Este compuesto es notable por su versatilidad en diversas reacciones químicas y sus aplicaciones en múltiples campos científicos .

Aplicaciones Científicas De Investigación

El ácido bencilfosfónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido bencilfosfónico involucra su interacción con objetivos moleculares específicos. Por ejemplo, como un imitador estructural de la fosfotirosina, puede inhibir o modular la actividad de las fosfatasas de tirosina de proteínas, que desempeñan un papel crucial en las vías de señalización celular . Esta interacción puede afectar diversos procesos biológicos, incluido el crecimiento y la diferenciación celular .

Compuestos Similares:

- Ácido fenilfosfónico

- Ácido fenilmetilfosfónico

- Ácido difenilfosfínico

- Ácido metilfosfónico

Comparación: El ácido bencilfosfónico es único debido a su grupo bencilo, que imparte propiedades químicas y reactividad distintas en comparación con otros ácidos fosfónicos. Por ejemplo, el ácido fenilfosfónico carece del grupo bencilo, lo que resulta en una reactividad y aplicaciones diferentes . El ácido difenilfosfínico, con dos grupos fenilo, exhibe diferentes efectos estéricos y electrónicos .

Safety and Hazards

Direcciones Futuras

Benzylphosphonic acid has been used in the modification of zinc oxide for use as transparent electrodes in organic solar cell structures . It has also been used in the modification of the surface properties of Indium Tin Oxide . These applications suggest potential future directions in the field of electronics and energy.

Análisis Bioquímico

Biochemical Properties

Benzylphosphonic acid plays a significant role in biochemical reactions, particularly as a protein tyrosine phosphatase inhibitor . It interacts with enzymes that harbor a phosphate group in their active site, forming stable complexes with essential metal ions like zinc, thereby impeding the activity of these enzymes . This interaction is crucial in regulating various cellular processes, including signal transduction and metabolic pathways.

Cellular Effects

Benzylphosphonic acid has been shown to influence various types of cells and cellular processes. It can hinder cancer cell growth by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cell signaling pathways by inhibiting protein tyrosine phosphatases, which play a role in regulating cellular functions such as proliferation, differentiation, and metabolism . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, benzylphosphonic acid exerts its effects through binding interactions with biomolecules. It inhibits enzymes by forming stable complexes with metal ions in their active sites, particularly zinc . This inhibition can lead to changes in gene expression and enzyme activity, affecting various cellular processes. The compound’s ability to induce apoptosis in cancer cells is also linked to its molecular interactions with key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzylphosphonic acid can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that benzylphosphonic acid remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of benzylphosphonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as inhibiting cancer cell growth and modulating enzyme activity . At higher doses, benzylphosphonic acid can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

Benzylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, thereby affecting metabolic flux and metabolite levels . This interaction can lead to changes in the production and utilization of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, benzylphosphonic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of benzylphosphonic acid are critical for its biological activity, as they determine the compound’s accessibility to target enzymes and biomolecules .

Subcellular Localization

Benzylphosphonic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it interacts with enzymes and proteins in distinct subcellular regions. Understanding the subcellular distribution of benzylphosphonic acid is essential for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido bencilfosfónico se puede sintetizar mediante varios métodos. Un enfoque común implica la desalquilación de fosfonatos dialkílicos en condiciones ácidas, como el uso de ácido clorhídrico, o mediante el procedimiento de McKenna, que implica una reacción de dos pasos utilizando bromotrimetilsilano seguido de metanólisis . Otro método incluye el uso directo de ácido fosforoso para producir el grupo funcional ácido fosfónico simultáneamente con la formación del enlace P–C .

Métodos de Producción Industrial: La producción industrial de ácido bencilfosfónico generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. La elección del método depende de la pureza y el rendimiento deseados, así como de la aplicación industrial específica. El procedimiento de McKenna a menudo se prefiere por su eficiencia y alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido bencilfosfónico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados del ácido bencilfosfónico.

Reducción: Las reacciones de reducción pueden producir diferentes compuestos de ácido fosfónico.

Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo y bases fuertes.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados del ácido bencilfosfónico con grupos funcionales adicionales que contienen oxígeno .

Comparación Con Compuestos Similares

- Phenylphosphonic acid

- Phenylmethylphosphonic acid

- Diphenylphosphinic acid

- Methylphosphonic acid

Comparison: Benzylphosphonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. For example, phenylphosphonic acid lacks the benzyl group, resulting in different reactivity and applications . Diphenylphosphinic acid, with two phenyl groups, exhibits different steric and electronic effects .

Propiedades

IUPAC Name |

benzylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBVRMYSNSKIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064498 | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6881-57-8 | |

| Record name | Benzylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6881-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006881578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

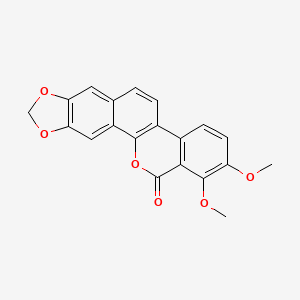

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)

![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)